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Compound of Interest

1-(4-bromophenyl)pyridin-2(1H)-
Compound Name:
one

Cat. No. 82370947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
bromophenyl)pyridin-2(1H)-one, a compound of interest in medicinal chemistry and materials
science. Due to the limited availability of a complete, published dataset for this specific
molecule, this guide presents a combination of expected spectroscopic values derived from
closely related analogs and detailed experimental protocols for obtaining the spectral data. This
information is intended to serve as a valuable resource for researchers working with N-aryl-2-
pyridinone scaffolds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 1-(4-
bromophenyl)pyridin-2(1H)-one and its structural analogs. These values are crucial for the
identification and characterization of this class of compounds.

Table 1: *H NMR Spectroscopic Data
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Observed ]
Expected ) _ Coupling
Proton ) ) Chemical Shift o
_ Chemical Shift Multiplicity Constant (J,
Assignment (8, ppm) for
(3, ppm) Hz)
Analogs

6.25 (for 1-
H-3 6.2-6.4 phenylpyridin- d ~9.0
2(1H)-one)

7.40 (for 1-
H-4 73-75 phenylpyridin- t ~7.5
2(1H)-one)

6.68 (for 1-
H-5 6.6 - 6.8 phenylpyridin- d ~6.5
2(1H)-one)

7.55 (for 1-
H-6 75-77 phenylpyridin- t ~7.0
2(1H)-one)

7.30 (for 1-(4-

H-2', H-6' 72-74 chlorophenyl)pyri  d ~8.5
din-2(1H)-one)
7.60 (for 1-(4-

H-3', H-5' 75-7.7 chlorophenyl)pyri  d ~8.5

din-2(1H)-one)

Table 2: 3C NMR Spectroscopic Data
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Carbon Assignment

Expected Chemical Shift (3, Observed Chemical Shift (3,

ppm) ppm) for Analogs
161.5 (for 1-phenylpyridin-
C-2 160 - 162 ( phenylpy
2(1H)-one)
106.2 (for 1-phenylpyridin-
C-3 105 - 107 ( phenyipy
2(1H)-one)
139.8 (for 1-phenylpyridin-
C-4 138 - 140 ( phenyipy
2(1H)-one)
121.3 (for 1-phenylpyridin-
C-5 120 - 122 ( phenyipy
2(1H)-one)
131.7 (for 1-phenylpyridin-
C-6 130 - 132 ( phenyipy
2(1H)-one)
139.5 (for 1-(4-
Cc-1 138 - 140 chlorophenyl)pyridin-2(1H)-
one)
129.5 (for 1-(4-
Cc-2, C-6' 128 - 130 chlorophenyl)pyridin-2(1H)-
one)
132.1 (for 1-(4-
C-3, C-5 131-133 chlorophenyl)pyridin-2(1H)-
one)
121.8 (for 1-(4-
Cc-4 120 - 122 chlorophenyl)pyridin-2(1H)-

one)

Table 3: Infrared (IR) Spectroscopy Data
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Observed
_ Expected .
Functional Group Wavenumber (cm~1)  Intensity
Wavenumber (cm~1)
for Analogs
1665 (for 1-
C=0 (Amide) 1650 - 1680 phenylpyridin-2(1H)- Strong
one)
_ 1590, 1610 (for N- _
C=C (Aromatic) 1580 - 1620 o Medium-Strong
aryl-2-pyridinones)
] 1300 (for N-aryl-2- )
C-N (Aromatic) 1250 - 1350 o Medium
pyridinones)
~550 (typical for Aryl- )
C-Br 500 - 600 Medium-Strong
Br)
] ~3050 (typical for )
C-H (Aromatic) 3000 - 3100 ) Medium
aromatic C-H)
Table 4: Mass Spectrometry Data
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Observed m/z for
lon Expected m/z Notes
Analogs

Molecular ion peak

with characteristic
[M]*+ 249/251 - bromine isotope

pattern (approx. 1:1

ratio).

Fragment

corresponding to the
[M-Br]*+ 170 _

loss of the bromine

atom.

Fragment
corresponding to the

[M-COJ* 221/223
loss of a carbonyl

group.

Fragment
[CeHaBI]* 155/157 - corresponding to the
bromophenyl cation.

Fragment
[CsHsNOJ*+ 95 - corresponding to the
pyridinone ring.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1-(4-bromophenyl)pyridin-2(1H)-
one are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent) equipped with
a 5 mm BBO probe.

o Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of
deuterated chloroform (CDCls) or deuterated dimethyl sulfoxide (DMSO-de).
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Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
e 1H NMR Acquisition:
o Pulse Program: zg30

Number of Scans: 16

o

[¢]

Relaxation Delay: 1.0 s

[¢]

Spectral Width: 20 ppm

[e]

Temperature: 298 K

e 13C NMR Acquisition:

o Pulse Program: zgpg30

[e]

Number of Scans: 1024

[e]

Relaxation Delay: 2.0 s

o

Spectral Width: 240 ppm

[¢]

Temperature: 298 K

o Data Processing: The raw data is processed using appropriate software (e.g., MestReNova,
TopSpin). Fourier transformation, phase correction, and baseline correction are applied.
Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

¢ Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample is placed directly onto the diamond
crystal of the ATR accessory.

e Acquisition:
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o Spectral Range: 4000 - 400 cm~1
o Resolution: 4 cm~?

o Number of Scans: 16

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber
(cm™2).

Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q
Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an
electrospray ionization (ESI) source.

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted
and infused directly into the mass spectrometer or analyzed via liquid chromatography-mass
spectrometry (LC-MS).

e Acquisition (Direct Infusion ESI-MS):
o lonization Mode: Positive
o Sheath Gas Flow Rate: 10 (arbitrary units)
o Aux Gas Flow Rate: 2 (arbitrary units)
o Sweep Gas Flow Rate: 0 (arbitrary units)
o Spray Voltage: 3.5 kV
o Capillary Temperature: 320 °C
o S-Lens RF Level: 50

o Mass Range: m/z 50-750
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+ Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge
ratio (m/z) of the molecular ion and major fragment ions. The isotopic pattern for bromine-
containing fragments is a key diagnostic feature.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a synthesized compound
like 1-(4-bromophenyl)pyridin-2(1H)-one is depicted in the following diagram.

Workflow for Spectroscopic Analysis of 1-(4-bromophenyl)pyridin-2(1H)-one

Compound Synthesis

Synthesis of
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Caption: Spectroscopic Analysis Workflow.
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Disclaimer: The spectroscopic data presented in the tables are based on values reported for
structurally analogous compounds and predictive models due to the absence of a complete,
peer-reviewed, and published dataset for 1-(4-bromophenyl)pyridin-2(1H)-one at the time of
this guide's compilation. The provided experimental protocols are standard methodologies for
the characterization of such organic compounds. Researchers are advised to acquire their own
experimental data for definitive structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-bromophenyl)pyridin-
2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2370947#spectroscopic-data-of-1-4-bromophenyl-
pyridin-2-1h-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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